molecular formula C15H15N3O3S B2892916 3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione CAS No. 439121-03-6

3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

Cat. No.: B2892916
CAS No.: 439121-03-6
M. Wt: 317.36
InChI Key: PTTLMEOSOAKHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound that features a quinazolinethione core structure with furylmethyl and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 6,7-dimethoxy-3,4-dihydroquinazolin-2-thione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinazolinone derivatives

    Reduction: Reduced quinazoline derivatives

    Substitution: Various substituted quinazolinethione derivatives

Scientific Research Applications

3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furylmethyl)-4-imino-6,7-dimethoxyquinazoline
  • 3-(2-furylmethyl)-4-imino-6,7-dimethoxy-2(1H)-quinazolinone
  • 3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydroquinazoline

Uniqueness

3-(2-furylmethyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the furylmethyl and dimethoxy substituents further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-amino-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18(14(10)16)8-9-4-3-5-21-9/h3-7H,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRUNZOXDWQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.